

# physical characteristics of 4-Nitro-phenyl-N-benzylcarbamate

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## Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

Cat. No.: B051582

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An in-depth analysis of the physical and chemical properties of **4-Nitro-phenyl-N-benzylcarbamate**, a compound relevant to organic synthesis and drug development research.

## Compound Identification

IUPAC Name: 4-nitrophenyl benzylcarbamate CAS Number: 124068-97-9[1], 53821-12-8[2][3]

Molecular Formula: C<sub>14</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub>[1][2][3]

## Physicochemical Properties

The physical and chemical characteristics of **4-Nitro-phenyl-N-benzylcarbamate** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Weight	272.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Very Pale Yellow Solid / Off-white powder	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	130.0 to 134.0 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	436.1 ± 45.0 °C (Predicted)	<a href="#">[5]</a>
Solubility	Sparingly soluble in Chloroform, Slightly soluble in DMSO	<a href="#">[2]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **4-Nitro-phenyl-N-benzylcarbamate**.

- $^1\text{H}$  NMR (61 MHz, Chloroform-d):  $\delta$  8.35 – 8.12 (m, 2H), 7.56 – 7.19 (m, 5H), 5.31 (s, 2H)[6]
- $^{13}\text{C}$  NMR (15 MHz, Chloroform-d):  $\delta$  128.84, 127.58, 126.10, 125.12, 122.05, 115.66, 45.35[6]
- Fourier-Transform Infrared (FT-IR) (neat, ATR): 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668  $\text{cm}^{-1}$ [6]
- Mass Spectrometry: GC-MS data is available for this compound, confirming its molecular weight and fragmentation pattern.[3]

## Experimental Protocols

### Synthesis of 4-Nitro-phenyl-N-benzylcarbamate[6]

This protocol details the synthesis via acylation of benzylamine.

#### Materials:

- 4-nitrophenyl chloroformate (1 eq.)

- Benzylamine (1.8 eq.)
- Triethylamine (1 eq.)
- Methylene chloride (solvent)
- Silica gel for flash chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Dissolve 4-nitrophenyl chloroformate (1 eq.) and triethylamine (1 eq.) in methylene chloride.
- Cool the reaction mixture in an ice bath.
- Add benzylamine (1.8 eq.) dropwise to the cooled solution.
- Monitor the reaction progress to completion using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the crude mixture in vacuo.
- Purify the resulting product using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.
- The final product is obtained as off-white crystals with a reported yield of 72%.[\[6\]](#)

## UV-Visible Spectroscopy for Hydrolysis Monitoring[\[6\]](#)

This compound can be used in studies of base-labile protecting groups, where the release of 4-nitrophenol is monitored spectroscopically.

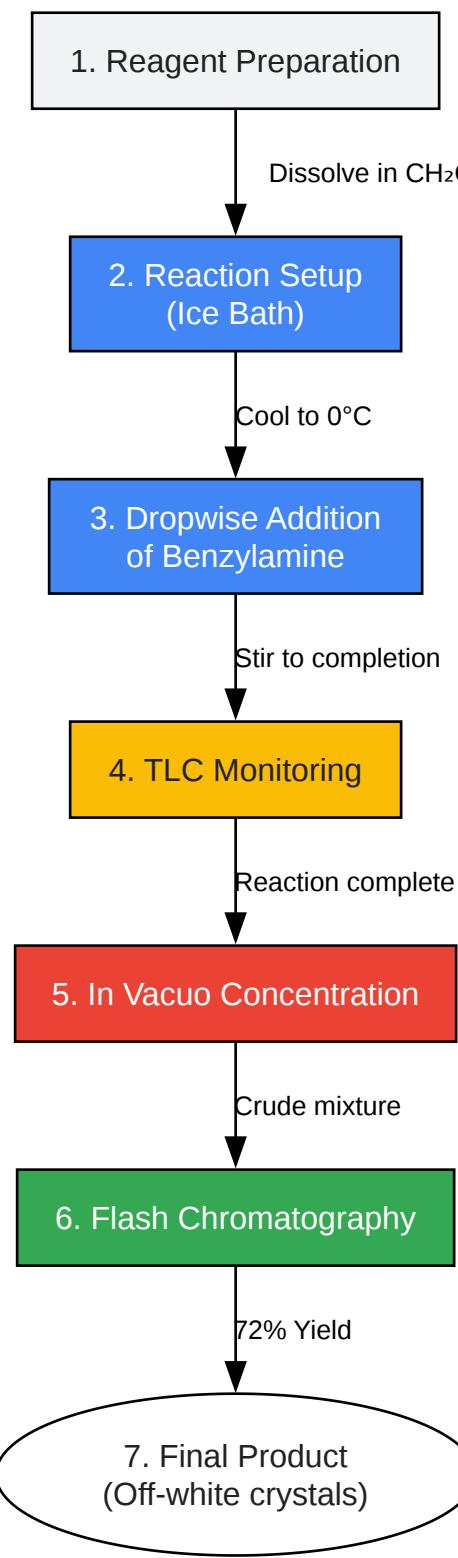
Procedure:

- Prepare solutions of **4-Nitro-phenyl-N-benzylcarbamate** in a 10% DMSO / 90% Tris buffer mixture.
- Prepare a series of solutions with varying pH levels (e.g., from acidic to highly basic).

- Add the compound solution to a glass cuvette containing the pH solution.
- Immediately begin monitoring the absorbance at 413 nm using a UV-vis spectrophotometer. This wavelength corresponds to the peak absorbance of the 4-nitrophenolate ion, which forms under basic conditions upon hydrolysis.[6]
- Record absorbance measurements at regular intervals (e.g., every minute for 10 minutes) to determine the rate of hydrolysis.[6]

## Logical Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of **4-Nitro-phenyl-N-benzylcarbamate**.



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Caption: Workflow for the synthesis of **4-Nitro-phenyl-N-benzylcarbamate**.

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